3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
Description
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring two distinct substituents: a 3-methylpyrazole group at position 3 and a 4-(2,4,6-trimethylbenzenesulfonyl)piperazine moiety at position 4. Pyridazine-based compounds are of significant interest in medicinal and materials chemistry due to their planar heteroaromatic structure, which facilitates π-π stacking interactions and hydrogen bonding.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-13-16(2)21(17(3)14-15)30(28,29)26-11-9-25(10-12-26)19-5-6-20(23-22-19)27-8-7-18(4)24-27/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINWUBBTYPIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituents :
- Position 3 : Piperidine (saturated six-membered amine ring).
- Position 6 : Pyrazole.
Key Differences :
- Piperidine’s flexibility and basicity contrast with the rigid, bulky sulfonylpiperazine in the target compound, which may influence conformational stability in biological systems.
- Crystallographic studies reveal that the piperidine-pyridazine bond adopts a slightly twisted conformation, whereas the sulfonylpiperazine group in the target compound may enforce greater planarity due to steric constraints .
Structural Analog: N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Substituents :
- Position 3 : Aniline (aromatic amine).
- Position 6 : Pyrazole.
Key Differences :
- The aniline group introduces a planar aromatic system, enabling strong π-π interactions with adjacent molecules, as observed in its crystal structure (π-π distance: 3.6859 Å).
- Intramolecular C–H⋯N hydrogen bonding forms an S(6) ring motif, stabilizing the molecular conformation. This contrasts with the sulfonylpiperazine group, which may prioritize intermolecular hydrogen bonds or sulfone-oxygen interactions.
Comparative Data Table
Research Findings and Implications
Electronic Effects : The 2,4,6-trimethylbenzenesulfonyl group in the target compound enhances electron withdrawal, which may stabilize charge-transfer complexes or modulate binding affinity in enzyme active sites compared to analogs with simpler amines .
Crystallographic Behavior: Analogs like N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit pronounced intermolecular hydrogen bonding and π-π stacking, whereas the target compound’s sulfonyl group may favor alternative packing modes, such as sulfone-oxygen-mediated interactions .
Synthetic Complexity : Introducing the sulfonylpiperazine group requires multi-step synthesis (e.g., sulfonation of piperazine), contrasting with simpler nucleophilic substitutions used for piperidine or aniline derivatives .
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